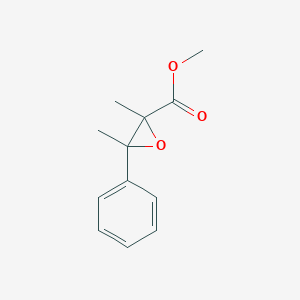

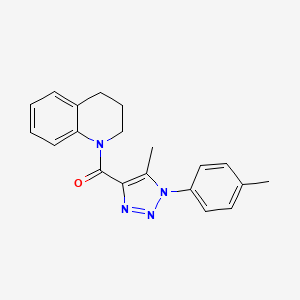

![molecular formula C16H10FN3S B2768267 3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 861209-72-5](/img/structure/B2768267.png)

3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Pyrrolo[1,2-a]pyrimidines serve as essential heterocyclic scaffolds in pharmaceuticals and agrochemicals. Their derivatives are prevalent in bioactive natural molecules and are used in drugs like lipitor , sutent , and molindone . Researchers explore modifications of this scaffold to enhance drug efficacy, selectivity, and pharmacokinetics .

Aggregation-Induced Emission Enhancement (AIEE) Properties

Surprisingly, pyrrolo[1,2-a]pyrimidines exhibit time-dependent aggregation-induced emission enhancement (AIEE) . AIEE refers to the phenomenon where a compound’s fluorescence increases upon aggregation. Understanding these properties can lead to novel applications in optoelectronics, sensors, and imaging .

Synthesis of Unsymmetrically Tetrasubstituted Pyrroles

The synthesis of unsymmetrically tetrasubstituted NH-pyrroles (NH-pyrroles with diverse substituents) is challenging. However, pyrrolo[1,2-a]pyrimidines can be synthesized as synthetic applications of NH-pyrroles. A metal-free method involving consecutive chemoselective double cyanation yields these valuable pyrrole scaffolds with good functional group tolerance .

Functional Materials and Organic Electronics

Researchers investigate pyrrolo[1,2-a]pyrimidines for their potential as functional materials in organic electronics. Their unique electronic properties make them suitable candidates for organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (FETs) .

Anticancer Agents and Kinase Inhibitors

Pyrrolo[1,2-a]pyrimidines have attracted attention as potential anticancer agents. Their kinase inhibitory activity makes them promising candidates for targeted therapies. Researchers explore their effects on specific kinases involved in cancer cell proliferation and survival .

Photodynamic Therapy (PDT)

Pyrrolo[1,2-a]pyrimidines can be functionalized with photosensitizers for PDT. In PDT, light activates the photosensitizer, leading to localized cytotoxicity. Researchers investigate their potential in cancer treatment, microbial control, and other therapeutic applications .

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3S/c17-12-5-3-11(4-6-12)13-10-19-20-14(7-8-18-16(13)20)15-2-1-9-21-15/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCADCGJTAFYPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

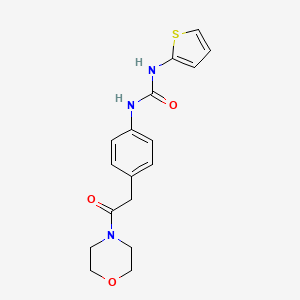

![1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B2768188.png)

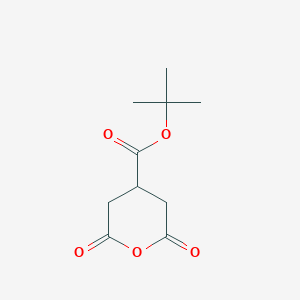

![(2Z)-6-hydroxy-2-[(5-methyl-2-furyl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2768190.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2768197.png)

![2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2768199.png)

![N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2768200.png)

![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(2-bromobenzylidene)acetohydrazide](/img/structure/B2768201.png)